BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: Decoding the Identity of CAS
52995-76-3

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-(2-Chloro-ethoxy)-2-(2-methoxy-
Compound Name:
ethoxy)-ethane

Cat. No.: B1606143

The Chemical Abstracts Service (CAS) number 52995-76-3 is the definitive identifier for a
specialized chemical reagent used extensively in organic synthesis and drug development.
While the CAS number provides an unambiguous reference, the compound is known
throughout literature and commercial catalogs by a variety of names. Understanding this
nomenclature is the first step for any researcher sourcing the compound or exploring its
applications.

At its core, CAS 52995-76-3 is a short-chain, monodisperse polyethylene glycol (PEG)
derivative. Specifically, it is a triethylene glycol backbone that is mono-methylated on one
terminus and chlorinated on the other. This bifunctional nature is the key to its utility, making it a
guintessential linker molecule. The presence of the chlorine atom provides a reactive handle for
nucleophilic substitution, while the methoxy-PEG chain imparts crucial physicochemical
properties such as enhanced solubility and favorable pharmacokinetics to the molecules it
modifies.[1][2]

Its primary and most scientifically significant application is in the construction of Proteolysis
Targeting Chimeras (PROTACS), where it serves as the flexible spacer connecting a target
protein-binding ligand to an E3 ubiquitin ligase ligand.[3][4]

Nomenclature and Identification: A Comprehensive
Overview
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Navigating chemical databases and supplier catalogs requires familiarity with the various
synonyms for CAS 52995-76-3. These names arise from different nomenclature systems
(IUPAC, common names) and supplier-specific cataloging.

Table 1: Synonyms and Identifiers for CAS 52995-76-3

Identifier Type

Value

CAS Registry No.

52995-76-3

Preferred IUPAC Name

1-chloro-2-[2-(2-
methoxyethoxy)ethoxylethane[1][4]

Systematic IUPAC Name

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-
ethane[5][6]

Common Synonyms

1-Chloro-2-(2-(2-
methoxyethoxy)ethoxy)ethane[7][8][9]

1-chloro-3,6,9-trioxadecane[3]

Me-PEG2-CH2CH2CI[10]

Molecular Formula

C7H15CIOs[6][7]

Molecular Weight ~182.65 g/mol [7][9]
InChl Key WODLURYTHKQUET-UHFFFAOY SA-N[1][11]
SMILES COCCOCCOCCCI[1][7]

Core Application: A Linker for Proteolysis Targeting
Chimeras (PROTACS)

The expertise in applying CAS 52995-76-3 lies in understanding its role as a PROTAC linker.
PROTACSs are revolutionary heterobifunctional molecules designed to hijack the cell's natural
protein disposal system—the ubiquitin-proteasome system—to destroy specific target proteins.
[12]

A PROTAC molecule consists of three parts:
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o Warhead: Binds to the target protein of interest (POI).
o E3 Ligase Ligand: Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL).
» Linker: Covalently connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer; its length, composition, and flexibility are critical
determinants of a PROTAC's efficacy. The linker must orient the two ligands productively to
form a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for the
subsequent ubiquitination and degradation of the target protein.

The compound CAS 52995-76-3 is an ideal foundational linker for several reasons:

» Hydrophilicity: The PEG structure increases the water solubility of the final PROTAC, which
can otherwise be large and hydrophobic, thereby improving its pharmacokinetic properties.

[4]

o Reactivity: The terminal chloride serves as a stable but reactive electrophile, ready for
conjugation to a nucleophilic partner (e.g., an amine or alcohol on a warhead or E3 ligand)
via a nucleophilic substitution reaction.[1][2]

o Defined Length: As a monodisperse species, it provides precise control over the linker
length, a critical parameter for optimizing ternary complex formation.[5]

Caption: Role of CAS 52995-76-3 as a PROTAC Linker.

Experimental Workflow: Synthesis and Conjugation

The trustworthiness of a chemical protocol relies on its reproducibility. The primary reaction
involving CAS 52995-76-3 is nucleophilic substitution at the carbon bearing the chlorine atom.
This allows for its covalent attachment to other molecules. A common strategy in PROTAC
synthesis involves a stepwise approach where the linker is first modified and then coupled to
the two key ligands.

Below is a generalized, conceptual protocol for utilizing this chloro-PEG linker to synthesize a
more versatile azide-terminated linker, which can then be used in highly efficient "click
chemistry" reactions.
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Protocol: Conversion of Chloro-Linker to Azido-Linker

o Objective: To replace the terminal chlorine atom with an azide group (Ns), creating a versatile
handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuUAAC/SPAAC)
reactions.

o Materials:

o 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane (CAS 52995-76-3)

[e]

Sodium azide (NaNs)

o

Dimethylformamide (DMF, anhydrous)

Deionized water

[¢]

[e]

Diethyl ether or Ethyl acetate

[e]

Magnesium sulfate (MgSOa, anhydrous)

o Step-by-Step Methodology:

1. Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve 1 equivalent of 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane in
anhydrous DMF.

2. Nucleophile Addition: Add 1.5 to 2 equivalents of sodium azide to the solution. Causality
Note: An excess of the nucleophile (azide) is used to drive the reaction to completion
according to Le Chatelier's principle and to minimize reaction time.

3. Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction
progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Expertise Note: The choice of solvent (DMF) is critical; its polar aprotic nature stabilizes
the transition state of this Sn2 reaction without solvating the nucleophile excessively, thus
accelerating the reaction rate.
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4. Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully
adding deionized water. Transfer the mixture to a separatory funnel.

5. Extraction: Extract the aqueous phase three times with an organic solvent like diethyl
ether or ethyl acetate. Causality Note: The product is significantly more nonpolar than the
sodium azide salt, allowing for its selective extraction into the organic phase.

6. Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under
reduced pressure using a rotary evaporator.

7. Purification: The resulting crude product, 1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane,
can be purified by flash column chromatography if necessary.

» Validation: The final product's identity and purity should be confirmed using analytical
techniques such as *H NMR, 3C NMR, and mass spectrometry.
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Fig. 2: Workflow for Converting Chloro-Linker to Azido-Linker
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Caption: Workflow for Converting Chloro-Linker to Azido-Linker.
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Conclusion

CAS 52995-76-3, identified by names such as 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane,
is more than a simple chlorinated ether. It is a strategic building block, particularly valuable as a
short, hydrophilic PEG linker in the synthesis of complex bioconjugates and advanced
therapeutics like PROTACS. Its well-defined structure and predictable reactivity make it a
reliable tool for researchers in medicinal chemistry and drug discovery. A thorough
understanding of its nomenclature, core applications, and reaction protocols is essential for its
effective and innovative use in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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